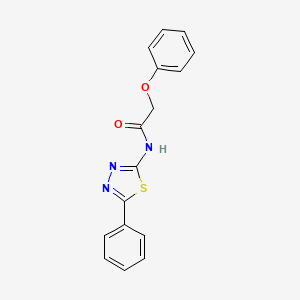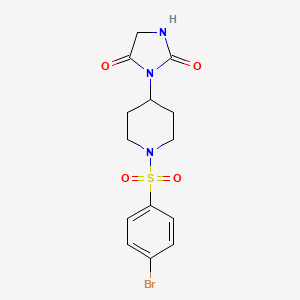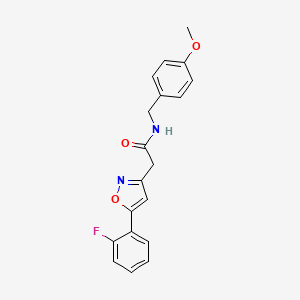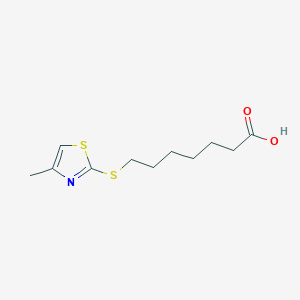
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Thiazole derivatives have been synthesized for their potential antimicrobial activities. A study by Taha and El-Badry (2007) demonstrated the synthesis of different heterocyclic compounds using 7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl acetic acid hydrazide to construct 1,2,4-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. These compounds were tested for antimicrobial activity, showcasing the importance of thiazole derivatives in developing new antimicrobial agents (Taha & El-Badry, 2007).
Enantiomeric Separation for Pharmaceutical Analysis
In the pharmaceutical analysis, the enantiomeric separation of demethylated analogues of clofibric acid, which shares structural similarities with thiazole sulfanyl derivatives, has been studied. This separation is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs. Fantacuzzi et al. (2006) explored capillary zone electrophoresis and nano-liquid chromatography for the enantiomeric separation of these analogues, highlighting the analytical applications of thiazole derivatives in pharmaceutical sciences (Fantacuzzi et al., 2006).
Anticancer and Antiviral Properties
Research by Chen et al. (2010) on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has revealed their potential antiviral activities. These compounds showed promising activity against the tobacco mosaic virus, indicating the potential of thiazole derivatives in antiviral drug development (Chen et al., 2010). Additionally, Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, synthesized under microwave irradiation, which exhibited significant in vitro anticancer activity against various cancer cell lines, further underscoring the therapeutic potential of thiazole derivatives in cancer treatment (Tiwari et al., 2017).
Mécanisme D'action
Target of Action
The compound “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Mode of Action
The mode of action of “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” would depend on its specific targets. Thiazole derivatives often work by interacting with biological targets in a way that modulates their activity . This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid”. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” would depend on its specific structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Action Environment
The action, efficacy, and stability of “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Thiazole derivatives are generally stable under normal conditions .
Orientations Futures
The future directions for “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” could involve further exploration of its potential biological activities. As thiazole derivatives have shown a wide range of biological activities, there is potential for “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” to be used in the development of new therapeutic agents .
Propriétés
IUPAC Name |
7-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-9-8-16-11(12-9)15-7-5-3-2-4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHIEQJCGXEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)

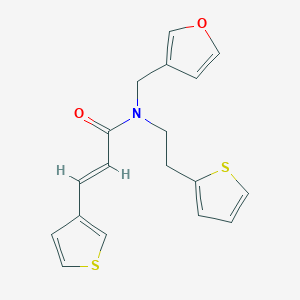

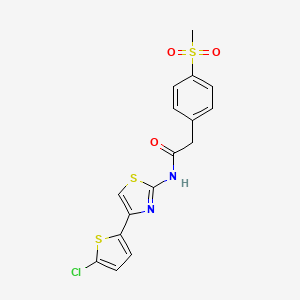
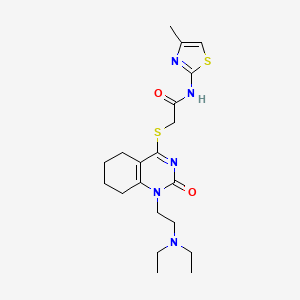
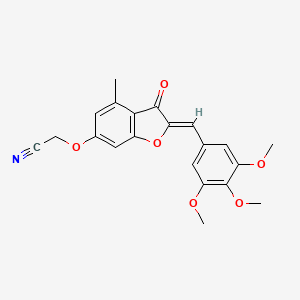
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)


